molecular formula C8H6ClNO4S B6618442 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride CAS No. 1785307-15-4

2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride

Cat. No.: B6618442
CAS No.: 1785307-15-4
M. Wt: 247.66 g/mol
InChI Key: ZGFSCIJIFWGMBK-UHFFFAOYSA-N
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Description

2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS 1785307-15-4) is a high-purity chemical building block with the molecular formula C 8 H 6 ClNO 4 S and a molecular weight of 247.66 g/mol . This compound is part of the benzoxazinone family, a class of N,O-heterocyclic skeletons recognized for their significant applications in organic synthesis, medicinal chemistry, and material science . As a benzoxazinone-bearing sulfonyl chloride, this reagent offers two highly reactive sites valuable for synthetic chemists. The sulfonyl chloride group (-SO 2 Cl) is a key functionality for introducing the sulfonamide moiety, a common pharmacophore in drug discovery, into target molecules. Furthermore, the 1,3-benzoxazin-4-one core has been identified as an excellent native directing group for regioselective ortho-C-H functionalization, a pivotal transformation in modern synthetic methodology that enables the efficient construction of complex molecules . Researchers can leverage this compound as a versatile precursor for the synthesis of more complex heterocyclic systems, including quinazolinones and other fused structures with potential biological activity . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic uses. This product requires cold-chain transportation and must be stored in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

2-oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4S/c9-15(12,13)6-1-2-7-5(3-6)4-14-8(11)10-7/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFSCIJIFWGMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)Cl)NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Approach to Benzoxazine Core Formation

The construction of the benzoxazine scaffold typically begins with the cyclization of 2-aminophenol derivatives. For 1,4-benzoxazines, 2-aminophenol reacts with chloroacetyl chloride under basic conditions to form 2H-benzo[b]oxazin-3(4H)-one. Adapting this for 1,3-benzoxazines would require 3-aminophenol as the starting material, though explicit protocols for this variant remain undocumented in the provided sources.

Key Reaction Conditions for 1,4-Benzoxazine Synthesis:

  • Reactants: 2-Aminophenol (50.0 mmol), chloroacetyl chloride (72.2 mmol), tetraethylammonium bromide (TEBA, 50.0 mmol), sodium bicarbonate (200 mmol).

  • Solvent: Chloroform (30 mL).

  • Temperature: 0°C (initial addition), 55°C (16-hour heating).

  • Yield: ~70–80% after recrystallization.

Sulfonation and Sulfonyl Chloride Formation

Sulfonation of the benzoxazine core is achieved using chlorosulfonic acid, followed by quenching to isolate the sulfonyl chloride. For 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride (CAS 31794-45-3), the procedure involves:

  • Sulfonation:

    • Reactants: 2H-Benzo[b]oxazin-3(4H)-one (13.4 mmol), chlorosulfonic acid (10 mL).

    • Conditions: 0–10°C for 1.33 hours.

    • Workup: Ice quenching, dichloromethane extraction, sodium sulfate drying.

    • Yield: 66%.

  • Spectroscopic Validation:

    • 1H NMR (CDCl3): δ 9.29 (s, 1H, NH), 7.71 (d, 2H, aromatic), 7.52 (s, 1H, aromatic), 7.16 (d, 2H, aromatic), 4.80 (s, 2H, CH2).

    • MS (ES+): m/z 317 [M+BnNH-H].

Adaptation for 1,3-Benzoxazine Derivatives

For 2-oxo-3,4-dihydro-1,3-benzoxazine-6-sulfonyl chloride (CAS 1427379-39-2), the synthesis would hypothetically follow:

  • Core Synthesis:

    • Starting Material: 3-Aminophenol (hypothetical).

    • Reagent: Chloroacetyl chloride or analogous electrophiles.

    • Base: Sodium bicarbonate or TEBA.

  • Sulfonation:

    • Reagent: Chlorosulfonic acid at 0–10°C.

    • Challenges: Regioselectivity in sulfonation due to differing electronic environments in 1,3-benzoxazines versus 1,4-isomers.

Comparative Analysis of Reaction Parameters

Table 1: Reaction Conditions for Benzoxazine Sulfonyl Chlorides

Parameter1,4-BenzoxazineHypothetical 1,3-Benzoxazine
Starting Amine2-Aminophenol3-Aminophenol
Cyclizing ReagentChloroacetyl chlorideChloroacetyl chloride
Sulfonation ReagentChlorosulfonic acidChlorosulfonic acid
Reaction Temperature0–10°C0–10°C (assumed)
Yield66%Not reported

Challenges and Optimization Strategies

  • Regioselectivity in Sulfonation:
    Electron-donating groups on the benzene ring direct sulfonation to specific positions. For 1,4-benzoxazines, the para position relative to the oxygen atom is favored. In 1,3-benzoxazines, computational modeling (e.g., DFT studies) could predict sulfonation sites.

  • Side Reactions:
    Over-sulfonation or decomposition at elevated temperatures necessitates strict temperature control (≤10°C).

  • Purification:
    Recrystallization from ethanol or dichloromethane-hexane mixtures improves purity but may reduce yields .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines and alcohols, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, sulfonic acids, and various heterocyclic compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

a. Anticancer Activity

Recent studies have indicated that 2-oxo-2,4-dihydro-1H-3,1-benzoxazine derivatives exhibit promising anticancer properties. The sulfonyl chloride moiety can facilitate the formation of covalent bonds with biological targets, enhancing the selectivity and potency of anticancer agents. For example, derivatives of this compound have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects.

b. Anti-inflammatory Agents

The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating chronic inflammatory diseases.

c. Antimicrobial Properties

Research has also explored the antimicrobial activity of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine derivatives. The sulfonyl chloride group can react with nucleophiles in microbial cells, leading to cell death. Preliminary studies indicate effectiveness against both gram-positive and gram-negative bacteria.

a. Polymer Chemistry

In materials science, 2-oxo-2,4-dihydro-1H-3,1-benzoxazine derivatives are being investigated for their potential as monomers in polymer synthesis. The unique structure allows for the creation of thermosetting resins with improved thermal stability and mechanical properties.

b. Coatings and Adhesives

The compound's reactivity can be harnessed in formulating coatings and adhesives that require strong bonding capabilities and resistance to environmental degradation. Its incorporation into formulations has shown enhanced adhesion properties compared to conventional materials.

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study BAnti-inflammatoryInhibited TNF-alpha production in macrophages by 40%, indicating potential for chronic inflammation treatment.
Study CAntimicrobialShowed bactericidal activity against E. coli and S. aureus with minimal inhibitory concentrations (MIC) below 50 µg/mL.

Mechanism of Action

The mechanism of action of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds and inhibition of enzyme activity. The benzoxazine ring structure also allows for interactions with various biological pathways, contributing to its diverse biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and related sulfonyl chloride derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Core Structure Key Substituents
2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride 1785307-15-4 C₉H₆ClNO₄S 259.67 g/mol Benzoxazine 6-SO₂Cl, 2-CO
2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride 74171-22-5 C₉H₅ClN₂O₅S 288.66 g/mol Benzoxazine 6-SO₂Cl, 2-CO, 4-CO
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride - C₁₀H₆ClNO₃S 255.68 g/mol Benzo[cd]indole 6-SO₂Cl, 2-CO
2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid - C₉H₇NO₄ 193.16 g/mol Benzoxazine 6-COOH, 2-CO

Key Observations:

Core Heterocycle Differences: The benzoxazine derivatives (e.g., CAS 1785307-15-4 and 74171-22-5) feature a six-membered oxygen-nitrogen fused ring, while the benzo[cd]indole analog () contains a fused indole system with a larger π-conjugated structure. This difference impacts electronic properties and solubility; benzoxazines are generally more polar due to the oxygen atom .

Functional Group Reactivity: Sulfonyl chloride groups (-SO₂Cl) in all analogs enable sulfonamide bond formation. However, the electron density of the aromatic system modulates reactivity. For example, the benzo[cd]indole derivative () may exhibit slower reaction kinetics due to its extended conjugation, which delocalizes electron density away from the sulfonyl chloride group . The carboxylic acid derivative (C₉H₇NO₄, ) lacks the sulfonyl chloride group, rendering it unsuitable for sulfonylation reactions but useful as a carboxylate precursor for ester or amide synthesis .

Biological Activity

2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including its potential therapeutic applications and mechanisms of action.

The compound has the following chemical characteristics:

  • Molecular Formula : C8H6ClNO4S
  • Molecular Weight : 247.66 g/mol
  • CAS Number : 62522-63-8

Biological Activities

Research indicates that derivatives of benzoxazine compounds, including this compound, exhibit a variety of biological activities:

1. Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of benzoxazine derivatives. For instance, molecular docking studies have shown that certain synthesized compounds can inhibit pancreatic α-amylase and intestinal α-glucosidase, key enzymes involved in carbohydrate digestion. The affinity values for these interactions were found to be significant, indicating a promising avenue for the development of oral antidiabetic agents .

2. Anticancer Properties

The compound has demonstrated activity against various cancer cell lines. In particular, derivatives have shown comparable efficacy to standard chemotherapeutic agents like etoposide against MCF-7 (breast), A549 (lung), HeLa (cervical), and PC3 (prostate) cancer cells . This suggests that the benzoxazine scaffold may serve as a valuable platform for anticancer drug discovery.

3. Antimicrobial Effects

Benzoxazine derivatives have also been evaluated for their antimicrobial properties. Studies have reported effective inhibition of bacterial strains such as Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potent activity . The presence of the sulfonyl group appears to enhance these antimicrobial effects.

Case Studies

Several studies provide insights into the biological activity of benzoxazine derivatives:

StudyFindings
Study on Antidiabetic Activity Compounds showed high affinity for α-amylase and α-glucosidase, indicating potential as antidiabetic agents .
Anticancer Activity Assessment Derivatives exhibited significant cytotoxicity against multiple cancer cell lines comparable to established treatments .
Antimicrobial Evaluation Effective against various bacterial strains with MIC values lower than commercial antibiotics .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in glucose metabolism and cancer cell proliferation.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Certain benzoxazines exhibit antioxidant properties by modulating ROS levels within cells.

Q & A

Basic Research Question

  • Glovebox Use : Conduct reactions and transfers in a nitrogen-purged glovebox (<0.1 ppm O₂/H₂O) .
  • Quenching Protocols : Neutralize residual sulfonyl chloride with ice-cold sodium bicarbonate before disposal .
  • Storage : Use amber glass vials with PTFE-lined caps and store at –20°C under argon .

How can researchers address discrepancies between experimental and computational reaction yields?

Advanced Research Question
Discrepancies often stem from unaccounted solvent effects or transition states. Mitigation strategies include:

  • Solvent Parameterization : Incorporate solvent polarity (e.g., Kamlet-Taft parameters) into DFT calculations to refine activation energy predictions .
  • Microkinetic Modeling : Simulate reaction networks to identify rate-limiting steps (e.g., sulfonate intermediate formation) .
    Validate with in-situ FTIR to track intermediate concentrations during reactions .

What role does the compound play in designing prodrugs or bioactive conjugates?

Advanced Research Question
The sulfonyl chloride group enables covalent conjugation to biomolecules:

  • Prodrug Activation : Link to amine-containing drugs (e.g., antibiotics) for pH-dependent release in target tissues .
  • Protein Labeling : React with lysine residues to create fluorescent probes (e.g., FITC analogues) for cellular imaging .
    Optimize linker length/spacer chemistry using molecular docking to ensure target engagement without steric hindrance .

How can researchers mitigate hazards during large-scale reactions involving this compound?

Basic Research Question

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to capture HCl gas released during reactions .
  • Personal Protective Equipment (PPE) : Wear acid-resistant gloves (e.g., Silver Shield®) and full-face shields .
  • Emergency Protocols : Neutralize spills with dry sand followed by 5% sodium bicarbonate solution .

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